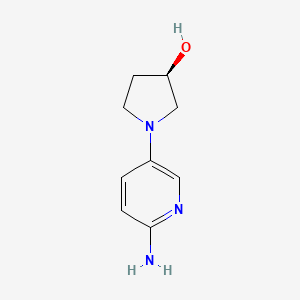
(3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a hydroxyl group and an aminopyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxyl Group: This step often involves selective hydroxylation reactions.
Attachment of the Aminopyridine Moiety: This can be done through nucleophilic substitution reactions where the aminopyridine group is introduced to the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aminopyridine moiety.
Substitution: The aminopyridine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce a deoxygenated pyrrolidine derivative.
Wissenschaftliche Forschungsanwendungen
(3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions or as a ligand in receptor binding assays.
Industry: It can be used in the production of fine chemicals or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of (3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The aminopyridine moiety can interact with enzymes or receptors, potentially modulating their activity. The hydroxyl group may also play a role in hydrogen bonding interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-1-(6-aminopyridin-3-yl)pyrrolidin-2-ol: Similar structure but with the hydroxyl group at a different position.
(3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness
(3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the aminopyridine and hydroxyl groups allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
921592-89-4 |
|---|---|
Molekularformel |
C9H13N3O |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
(3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H13N3O/c10-9-2-1-7(5-11-9)12-4-3-8(13)6-12/h1-2,5,8,13H,3-4,6H2,(H2,10,11)/t8-/m1/s1 |
InChI-Schlüssel |
FIBWPOGUCLIZFA-MRVPVSSYSA-N |
Isomerische SMILES |
C1CN(C[C@@H]1O)C2=CN=C(C=C2)N |
Kanonische SMILES |
C1CN(CC1O)C2=CN=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


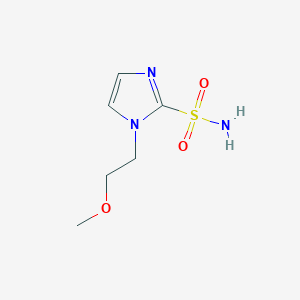

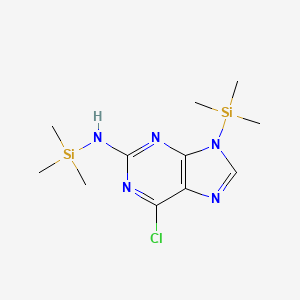
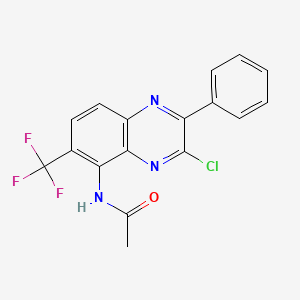
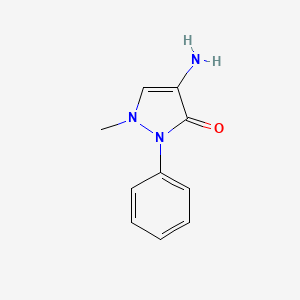
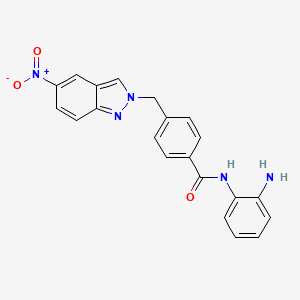
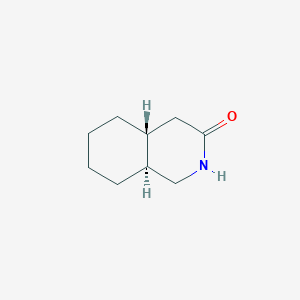
![6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12923994.png)
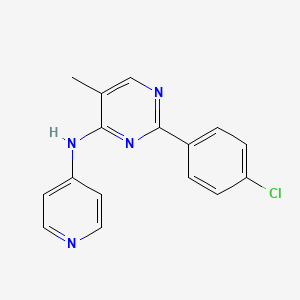
![9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924003.png)
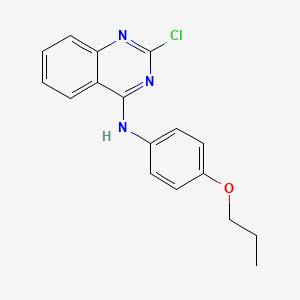
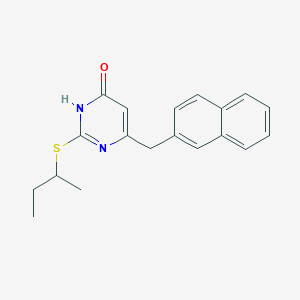
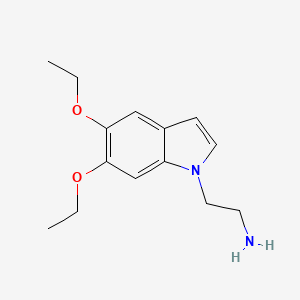
![4-[(Prop-2-en-1-yl)oxy]butanoyl chloride](/img/structure/B12924039.png)
